5-Benzylfuran-2-carbohydrazide
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Overview
Description
5-Benzylfuran-2-carbohydrazide is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylfuran-2-carbohydrazide typically involves the reaction of benzylfuran with hydrazine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed C-H arylation reaction, followed by transamidation to introduce the carbohydrazide group . The reaction conditions often require specific temperatures and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylfuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
5-Benzylfuran-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits significant biological activities, making it useful in studying cellular processes and drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is explored as a potential therapeutic agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Benzylfuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Benzofuran: A core structure present in many biologically active compounds.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Benzimidazole: Another heterocyclic compound with diverse biological activities.
Uniqueness: 5-Benzylfuran-2-carbohydrazide stands out due to its unique carbohydrazide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
20842-20-0 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-benzylfuran-2-carbohydrazide |
InChI |
InChI=1S/C12H12N2O2/c13-14-12(15)11-7-6-10(16-11)8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) |
InChI Key |
LZAWUFMFPLEJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
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